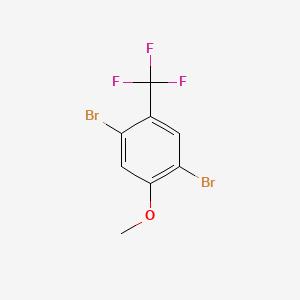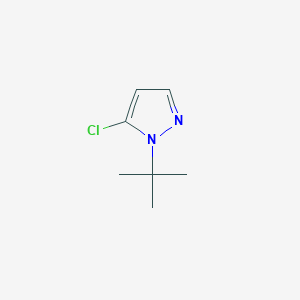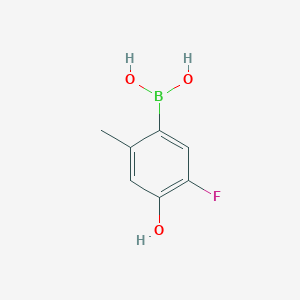![molecular formula C58H86Br2N2S5 B14770849 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene is a complex organic molecule that features a unique structure with multiple thiophene and bromine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene typically involves a multi-step process. The key steps include the formation of the thiophene rings, bromination, and the introduction of the octyldodecyl side chains. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction conditions would be essential to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene: undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene: has several scientific research applications, including:
Organic Semiconductors: This compound is used as a building block for the synthesis of organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Photovoltaic Devices: The compound’s unique structure allows for efficient light absorption and charge transport, making it a promising material for use in solar cells.
Material Science: Its ability to form thin films with high crystallinity and stability makes it valuable for various material science applications.
Mécanisme D'action
The mechanism by which 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene exerts its effects involves its interaction with light and charge carriers. The thiophene rings facilitate π-π stacking interactions, which enhance charge transport properties. The bromine atoms and octyldodecyl side chains contribute to the compound’s solubility and processability, allowing for the formation of high-quality thin films.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
The uniqueness of 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene lies in its complex structure, which combines multiple thiophene rings, bromine atoms, and long alkyl side chains. This combination results in a compound with exceptional solubility, processability, and electronic properties, making it highly suitable for advanced applications in organic electronics and photovoltaics.
Propriétés
Formule moléculaire |
C58H86Br2N2S5 |
|---|---|
Poids moléculaire |
1131.5 g/mol |
Nom IUPAC |
9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene |
InChI |
InChI=1S/C58H86Br2N2S5/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-49(65-57(45)59)51-41-47-53-54(62-67-61-53)48-42-52(64-56(48)55(47)63-51)50-40-46(58(60)66-50)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3 |
Clé InChI |
BYMRHKITZCKLLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)C2=CC3=C(S2)C4=C(C=C(S4)C5=CC(=C(S5)Br)CC(CCCCCCCC)CCCCCCCCCC)C6=NSN=C36)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
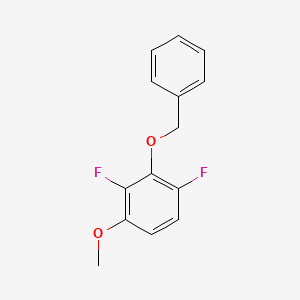
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
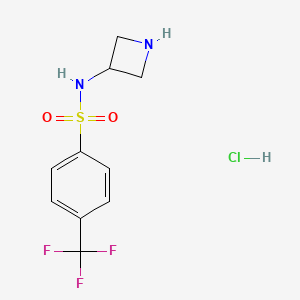

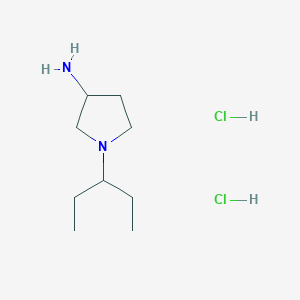
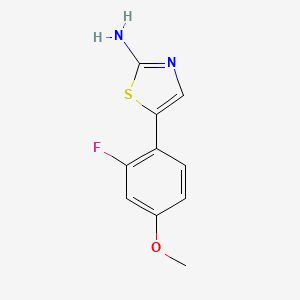
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
